molecular formula C4H4INO4 B14586803 3-(Carboxyamino)-2-iodoprop-2-enoic acid CAS No. 61212-21-3

3-(Carboxyamino)-2-iodoprop-2-enoic acid

Katalognummer: B14586803
CAS-Nummer: 61212-21-3
Molekulargewicht: 256.98 g/mol
InChI-Schlüssel: GVTNOXXLTCRKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Carboxyamino)-2-iodoprop-2-enoic acid is an organic compound that features both carboxyamino and iodine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyamino)-2-iodoprop-2-enoic acid can be achieved through several methods. One common approach involves the iodination of a precursor compound, such as 3-amino-2-propenoic acid, using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Carboxyamino)-2-iodoprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Carboxyamino)-2-iodoprop-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Carboxyamino)-2-iodoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine group can participate in halogen bonding, while the carboxyamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Carboxyamino)-2-bromoprop-2-enoic acid: Similar structure but with a bromine atom instead of iodine.

    3-(Carboxyamino)-2-chloroprop-2-enoic acid: Contains a chlorine atom instead of iodine.

    3-(Carboxyamino)-2-fluoroprop-2-enoic acid: Features a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(Carboxyamino)-2-iodoprop-2-enoic acid imparts unique chemical properties, such as higher reactivity and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .

Eigenschaften

CAS-Nummer

61212-21-3

Molekularformel

C4H4INO4

Molekulargewicht

256.98 g/mol

IUPAC-Name

3-(carboxyamino)-2-iodoprop-2-enoic acid

InChI

InChI=1S/C4H4INO4/c5-2(3(7)8)1-6-4(9)10/h1,6H,(H,7,8)(H,9,10)

InChI-Schlüssel

GVTNOXXLTCRKFJ-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(=O)O)I)NC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.